(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone
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Overview
Description
(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic organic compound that features a piperidine ring fused with a cyclopropylidene group and a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Fluorination of the Pyridine Ring: The fluorinated pyridine moiety can be synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated pyridine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: KF in DMF for fluorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: It could be investigated for its potential therapeutic effects, including its activity as an enzyme inhibitor or receptor modulator.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropylidenepiperidin-1-yl)(5-chloropyridin-3-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-Cyclopropylidenepiperidin-1-yl)(5-bromopyridin-3-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-13-7-12(8-16-9-13)14(18)17-5-3-11(4-6-17)10-1-2-10/h7-9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAXRQVSPQTJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC(=CN=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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